molecular formula C16H25NO2 B2374531 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide CAS No. 496034-70-9

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide

Cat. No.: B2374531
CAS No.: 496034-70-9
M. Wt: 263.381
InChI Key: NLMHCMKUHXDSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenoxy group and an N-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide typically involves the reaction of 2,4-dimethylphenol with butanoyl chloride to form 4-(2,4-dimethylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide can be compared with other phenoxy-substituted amides, such as:
    • 4-(2,4-dimethylphenoxy)-N-(2-ethylpropyl)butanamide
    • 4-(2,4-dimethylphenoxy)-N-(2-methylbutyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenoxy group and the N-(2-methylpropyl) group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(2)11-17-16(18)6-5-9-19-15-8-7-13(3)10-14(15)4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMHCMKUHXDSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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